4-(4-Chlorophenyl)-2-methyloxazol-5(2H)-one
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Overview
Description
4-(4-Chlorophenyl)-2-methyloxazol-5(2H)-one is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyloxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base to form an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyloxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds.
Scientific Research Applications
4-(4-Chlorophenyl)-2-methyloxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyloxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-methylthiazol-5(2H)-one: Similar structure but with a thiazole ring instead of an oxazole ring.
4-(4-Chlorophenyl)-2-methylimidazol-5(2H)-one: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
4-(4-Chlorophenyl)-2-methyloxazol-5(2H)-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6-12-9(10(13)14-6)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
ZVUBODIBJWPLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(C(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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